molecular formula C11H16N2 B12524721 2-(4-Methylpiperidin-1-yl)pyridine CAS No. 682773-52-0

2-(4-Methylpiperidin-1-yl)pyridine

Cat. No.: B12524721
CAS No.: 682773-52-0
M. Wt: 176.26 g/mol
InChI Key: YNYZSFXTRGRDAZ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 4-methylpiperidine moiety. This compound is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and other chemical industries. The presence of both pyridine and piperidine rings in its structure makes it a versatile building block for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)pyridine typically involves the reaction of 4-methylpiperidine with a pyridine derivative. One common method is the nucleophilic substitution reaction where 4-methylpiperidine reacts with 2-chloropyridine under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts, such as palladium or nickel-based catalysts, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid
  • 4-(4-Methylpiperidin-1-yl)aniline
  • 2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10-5-8-13(9-6-10)11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYZSFXTRGRDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597515
Record name 2-(4-Methylpiperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682773-52-0
Record name 2-(4-Methylpiperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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